11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethyl group, and a pentanoyl group attached to a hexahydro-dibenzo-diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the reaction of o-phenylenediamine with dimedone and an appropriate aldehyde under acidic conditions to form the hexahydro-dibenzo-diazepinone core. The ethoxyphenyl and pentanoyl groups are then introduced through subsequent reactions involving ethoxybenzene and pentanoyl chloride, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. Continuous flow synthesis involves the use of microreactors and automated systems to carry out the reactions in a controlled manner, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to its anxiolytic and antidepressant effects. Additionally, its ability to act as a chemosensor involves the formation of complexes with metal cations, leading to changes in its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Known for its use as a fluorescent chemosensor for cadmium cations.
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: Another member of the dibenzo[b,e][1,4]diazepin-1-one family with different substituents.
Uniqueness
11-(4-ethoxyphenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pentanoyl groups contribute to its potential as a pharmacological agent and chemosensor, setting it apart from other similar compounds.
Properties
Molecular Formula |
C28H34N2O3 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O3/c1-5-7-12-25(32)30-23-11-9-8-10-21(23)29-22-17-28(3,4)18-24(31)26(22)27(30)19-13-15-20(16-14-19)33-6-2/h8-11,13-16,27,29H,5-7,12,17-18H2,1-4H3 |
InChI Key |
CYZDTEZSZIBLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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